Datumetin

Übersicht

Beschreibung

Datumetine is a tropane alkaloid found in the leaves of Datura metel . It is known to modulate the NMDA receptor, which can lead to memory loss . It has also been observed to cause epileptic seizures in mice .

Synthesis Analysis

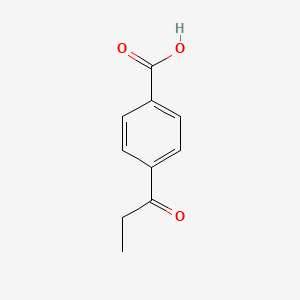

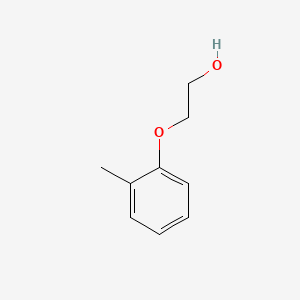

The synthesis of tropane alkaloids like Datumetine involves the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cyclo-heptadiene intermediate, followed by vinyl aziridine rearrangement .Molecular Structure Analysis

Datumetine has the molecular formula C16H21NO3 and a molar mass of 275.348 g·mol−1 . Its IUPAC name is 4-Methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid .Physical And Chemical Properties Analysis

Datumetine has a molecular weight of 275.3428 g/mol . Its chemical structure includes an N-methyl-8-azabicyclo[3.2.1]octane core .Wissenschaftliche Forschungsanwendungen

Neuroprotektive Wirkungen

Datumetin hat sich als potenziell neuroprotektiv erwiesen. Eine Studie berichtete, dass eine niedrige Dosis von this compound die Aktivität des N-Methyl-D-Aspartat-Rezeptors (NMDAR) moderat verstärkt, was die neuroprotektiven Potenziale einer geringen this compound-Exposition zeigt .

NMDAR-Signalwege

This compound reguliert NMDAR-Signalwege in verschiedenen Hirnarealen von Mäusen bevorzugt nach oben . Dies könnte Auswirkungen auf das Verständnis und die Behandlung neurologischer Störungen haben, bei denen die NMDAR-Signalübertragung gestört ist.

Nachahmung der Glutamat-Toxizität

Es wurde berichtet, dass eine 14-tägige Exposition gegenüber this compound die NMDAR-Signalübertragung durch Nachahmung der Glutamat-Toxizität veränderte . Dies könnte nützlich sein, um die Auswirkungen der Glutamat-Toxizität im Gehirn zu untersuchen.

Regulierung der CamKIIα-Expression

Es wurde festgestellt, dass this compound die Expression von Calcium-Calmodulin-Kinase II alpha (CamKIIα) im Hippocampus und der präfrontalen Hirnrinde (PFC) herunterreguliert, jedoch nicht im Kleinhirn . Dies könnte Auswirkungen auf das Verständnis und die Behandlung von Störungen haben, bei denen CamKIIα eine Rolle spielt.

Regulierung von CREB und pCREB

Es wurde festgestellt, dass this compound das cAMP-Response-Element-Bindungsprotein (CREB) nur im PFC nach oben reguliert, während phosphoryliertes CREB (pCREB) in den drei beobachteten Hirnarealen nach oben reguliert wurde . Dies könnte wichtig sein, um die Rolle dieser Proteine in der Hirnfunktion und bei Erkrankungen zu verstehen.

Regulierung von BDNF

Es wurde festgestellt, dass this compound den brain-derived neurotrophic factor (BDNF) nur im Hippocampus und PFC nach oben reguliert . BDNF ist ein entscheidender Faktor für die Gehirngesundheit, daher könnte dies Auswirkungen auf das Verständnis und die Behandlung von Gehirnerkrankungen haben.

Wirkmechanismus

Target of Action

Datumetine, a compound obtained from the Datura metel plant , primarily targets the N-methyl-D-aspartate receptor (NMDAR) in the brain . NMDAR plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

Datumetine acts as a potent and selective inhibitor of the NMDAR . It prevents the reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of certain neurological disorders . Datumetine has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex .

Biochemical Pathways

Datumetine’s interaction with NMDAR alters several biochemical pathways. It downregulates the expression of calcium calmodulin kinase II alpha (CamKIIα) in the hippocampus and prefrontal cortex . It also upregulates the cyclic AMP response element-binding protein (CREB) in the prefrontal cortex and increases the phosphorylation of CREB in several brain regions . Furthermore, it upregulates the brain-derived neurotrophic factor (BDNF) in the hippocampus and prefrontal cortex .

Pharmacokinetics

It is known that the compound is administered intraperitoneally in experimental settings . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Datumetine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Datumetine’s action include changes in the expression of several key proteins involved in neurotransmission . It also alters the pattern of neuronal activity, including prolonging action potential activity and altering burst patterns in hippocampal neurons .

Action Environment

For example, the administration of MK-801, an NMDAR antagonist, can reverse some of the effects of Datumetine

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Datumetine plays a significant role in biochemical reactions by modulating NMDAR activity. It interacts with various enzymes, proteins, and other biomolecules. Datumetine binds to both allosteric and orthosteric sites of NMDAR, influencing the receptor’s function . This interaction leads to alterations in calcium influx and downstream signaling pathways, affecting neuronal activity and synaptic plasticity .

Cellular Effects

Datumetine has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In hippocampal neurons, datumetine prolongs action potential activity and alters burst patterns . It also induces memory loss and epileptic seizures in experimental animals, highlighting its impact on neuronal function .

Molecular Mechanism

The molecular mechanism of datumetine involves its binding interactions with NMDAR. Datumetine fits into both allosteric and orthosteric sites of the receptor, modulating its activity . This binding leads to changes in calcium influx, which in turn affects various signaling pathways. Datumetine also influences the expression of key proteins such as calcium calmodulin kinase II alpha (CamKIIα) and cyclic AMP response element binding protein (CREB), further elucidating its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of datumetine change over time. Datumetine’s stability and degradation have been studied, showing that long-term exposure leads to memory deficits and altered NMDAR signaling . Acute exposure to datumetine prolongs action potential activity in hippocampal neurons, while chronic exposure results in synaptic loss and changes in neurotransmitter systems .

Dosage Effects in Animal Models

The effects of datumetine vary with different dosages in animal models. At lower doses, datumetine has been shown to upregulate NMDAR signaling pathways, while higher doses can lead to toxic effects such as epileptic seizures . Studies have demonstrated that datumetine induces memory loss and alters neuronal activity in a dose-dependent manner .

Metabolic Pathways

Datumetine is involved in several metabolic pathways, particularly those related to NMDAR signaling. It interacts with enzymes and cofactors that modulate calcium influx and downstream signaling pathways . Datumetine’s effects on metabolic flux and metabolite levels have been observed in various brain regions, highlighting its role in neuronal metabolism .

Transport and Distribution

Datumetine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in specific brain regions, such as the hippocampus and prefrontal cortex, where it exerts its effects on NMDAR signaling . Datumetine’s localization and accumulation are influenced by its binding to specific transporters and proteins .

Subcellular Localization

The subcellular localization of datumetine is primarily within the synaptic regions of neurons. It targets NMDARs located in the postsynaptic density, where it modulates receptor activity and downstream signaling pathways . Datumetine’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Eigenschaften

IUPAC Name |

4-methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-17-12-4-5-13(17)8-11(7-12)14-9-10(16(18)19)3-6-15(14)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMJWJKGQZIJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)C3=C(C=CC(=C3)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986112 | |

| Record name | Datumetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67078-20-0 | |

| Record name | Datumetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067078200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Datumetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

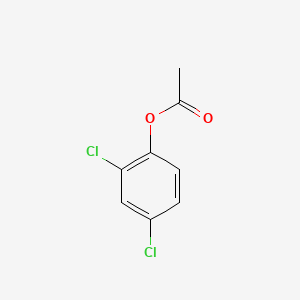

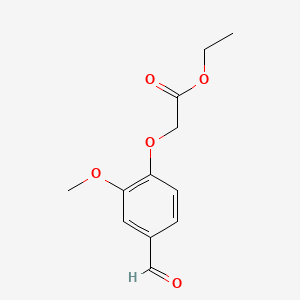

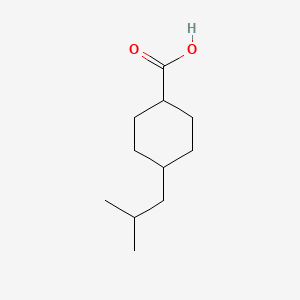

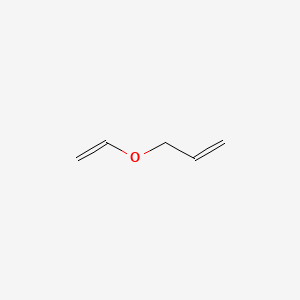

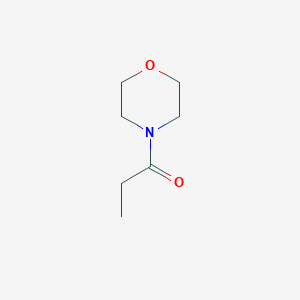

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

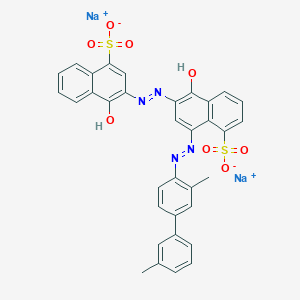

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)